molecular formula C10H18N4O B13636270 2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide

2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide

Cat. No.: B13636270
M. Wt: 210.28 g/mol
InChI Key: YMNOTGFXUBUQSU-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-1H-pyrazole with a suitable amine and a carbonyl compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are strictly followed to handle the reactive intermediates and hazardous chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-2-methyl-4-(3-methylpyrazol-1-yl)pentanamide

InChI

InChI=1S/C10H18N4O/c1-7-4-5-14(13-7)8(2)6-10(3,12)9(11)15/h4-5,8H,6,12H2,1-3H3,(H2,11,15)

InChI Key

YMNOTGFXUBUQSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(C)CC(C)(C(=O)N)N

Origin of Product

United States

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